Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
Description
Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl methanone core linked to a piperazine ring substituted with a 6-methoxy-2-methylpyrimidin-4-yl group. This structure combines aromatic, hydrogen-bonding, and lipophilic elements, making it a candidate for pharmacological applications, particularly in receptor modulation (e.g., GPR55 antagonism) .
Properties
IUPAC Name |
furan-2-yl-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11-16-13(10-14(17-11)21-2)18-5-7-19(8-6-18)15(20)12-4-3-9-22-12/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFAQCLZRGWTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone . Common synthetic routes include:
Furan Synthesis: : The furan ring can be synthesized through the cyclization of 1,4-diketones or the dehydration of furfural derivatives.
Pyrimidinyl Group Introduction: : The pyrimidinyl group can be introduced through a series of reactions involving the condensation of appropriate precursors, such as amidines and β-dicarbonyl compounds.
Piperazinyl Group Introduction: : The piperazinyl group can be introduced through nucleophilic substitution reactions involving piperazine derivatives.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: : The compound can be reduced to form corresponding amines or alcohols.
Substitution: : The pyrimidinyl and piperazinyl groups can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Common nucleophiles include amines, alcohols, and halides.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Corresponding amines or alcohols.
Substitution: : Various substituted pyrimidinyl and piperazinyl derivatives.
Scientific Research Applications
Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Synthesis : Most analogues use PyBOP/DBU-mediated coupling or nucleophilic substitution to attach the piperazine-furan core to heterocyclic substituents .
- Substituent Effects : Pyrimidine derivatives (e.g., 53, 54) exhibit higher melting points than pyridine analogues (K940-0635), likely due to enhanced π-stacking .
Pharmacological Activity
Key Observations :
- GPR55 Antagonism: Compounds with bulky, lipophilic substituents (e.g., tetrahydrobenzo-thienopyrimidine in ) show enhanced receptor binding, likely due to hydrophobic interactions .
- Hydrogen-Bonding : Furan and pyrimidine moieties contribute to polar interactions, as seen in compound 6’s design .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound Name / ID | Molecular Weight | logP/logD | Aqueous Solubility (logSw) | Polar Surface Area (Ų) |
|---|---|---|---|---|
| K940-0635 | 257.29 | 1.82 / 1.81 | -1.64 | 37.24 |
| Compound 53 | ~364.4* | Not reported | Not reported | ~70† |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | ~297.3* | Not reported | Not reported | ~60† |
*Calculated based on molecular formula.
†Estimated from structural analogs.
Key Observations :
- Lipophilicity : Pyridine derivatives (K940-0635) have lower logP values than pyrimidine analogues, suggesting better solubility .
- Polar Surface Area : Piperazine-furan cores with additional heterocycles (e.g., thiazolo-pyrimidine in compound 6) exhibit higher polar surface areas, impacting membrane permeability .
Biological Activity
Furan-2-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Pyrimidine moiety : A six-membered ring containing nitrogen.
- Piperazine group : A six-membered ring containing two nitrogen atoms.
These structural components suggest that the compound may interact with various biological targets, making it a candidate for further pharmacological studies.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may demonstrate significant antimicrobial properties. For instance, related piperazine derivatives have shown efficacy against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 µM .
- Anticancer Potential : The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. In vitro studies have indicated that related compounds can inhibit cell proliferation in breast cancer cells, with IC50 values around 18 µM .
- Neuropharmacological Effects : The piperazine component is often associated with antidepressant and anxiolytic effects. Research into similar piperazine derivatives has shown potential in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Furan Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Pyrimidine Derivation : The introduction of the methoxy-substituted pyrimidine moiety can be accomplished via nucleophilic substitution reactions.
- Piperazine Integration : The piperazine group is added through coupling reactions, which may involve activating the nitrogen for further functionalization.
These synthetic pathways allow for the exploration of structure-activity relationships (SAR), which are crucial for optimizing biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 6-Methoxy-pyrimidine | Antimicrobial | |
| Piperazine Derivative | Antidepressant | |
| Furan-based Compound | Anticancer |
These findings highlight the potential for unique pharmacological properties stemming from the specific combination of functional groups present in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
